molecular formula C18H17N3O2 B2812748 N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide CAS No. 1385401-17-1

N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide

Cat. No.: B2812748
CAS No.: 1385401-17-1
M. Wt: 307.353
InChI Key: NAYCEOJKRREEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide is a synthetic benzamide derivative provided for research purposes. This compound is structurally related to a class of N-(2-oxoethyl)benzamide analogs that have been identified as a novel scaffold for pancreatic β-cell protective agents . Research on related structures focuses on their potential to protect insulin-producing β-cells from dysfunction and apoptosis induced by Endoplasmic Reticulum (ER) stress, a key mechanism implicated in the progression of diabetes . The core benzamide structure is often explored in medicinal chemistry for designing molecules that modulate the Unfolded Protein Response (UPR) signaling pathway . The specific functional groups on this compound, including the cyano and 2-methylphenyl elements, may offer a promising starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and physicochemical properties. This product is intended for investigative use in biochemical and pharmacological research, exclusively in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to explore its specific mechanism of action and potential research applications.

Properties

IUPAC Name

N-[2-[[cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-7-5-6-10-15(13)16(11-19)21-17(22)12-20-18(23)14-8-3-2-4-9-14/h2-10,16H,12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYCEOJKRREEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain receptors and enzymes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H16N4O2
  • Molecular Weight : 296.32 g/mol
  • IUPAC Name : this compound

This compound features a benzamide backbone, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

1. Inhibition of P2X7 Receptor

Research indicates that compounds similar to this compound may act as inhibitors of the P2X7 receptor, a receptor implicated in inflammatory processes and pain signaling. Inhibiting this receptor can lead to reduced inflammation and pain, making it a target for therapeutic intervention in chronic pain conditions and autoimmune diseases .

2. Antitumor Activity

The compound has shown promise in antitumor activity through its interaction with various cellular pathways. For instance, derivatives of benzamide have been noted for their ability to induce apoptosis in cancer cells by modulating Bcl-2 family proteins . The presence of the cyano group may enhance its potency by increasing lipophilicity and facilitating cellular uptake.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzamide structure significantly affect biological activity. For example:

Substituent Effect on Activity
Cyano groupEnhances lipophilicity and receptor binding
Methyl groupIncreases selectivity towards specific targets
Benzamide backboneProvides a scaffold for interaction with proteins

These findings suggest that careful modification of the compound's structure can lead to improved biological efficacy.

Case Study 1: β-cell Protective Activity

A study explored related compounds that protect pancreatic β-cells from endoplasmic reticulum (ER) stress. The results indicated that certain benzamide derivatives exhibited significant protective effects against cell death induced by stressors, with some compounds showing an EC50 value as low as 0.1 µM . This highlights the potential of this compound in diabetes-related therapies.

Case Study 2: Antimicrobial Activity

Another study reported on the antimicrobial properties of benzamide derivatives, noting that modifications could enhance activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like cyano was found to improve antibacterial efficacy . This suggests that this compound may also possess antimicrobial properties worth exploring.

Scientific Research Applications

Chemical Properties and Structure

N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide is characterized by its unique molecular structure, which includes a cyano group and a benzamide moiety. The compound's molecular formula is C14H14N2O2C_{14}H_{14}N_2O_2, with a molecular weight of approximately 246.28 g/mol. The presence of the cyano group enhances its reactivity and biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various benzamide derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of synthesized benzamide derivatives, it was found that certain compounds demonstrated Minimum Inhibitory Concentrations (MIC) as low as 1.27 µM against various bacterial strains . The presence of functional groups such as cyano and methyl significantly influenced the activity.

CompoundMIC (µM)Activity
N11.27Effective against Gram-positive bacteria
N81.43Effective against E. coli
N222.60Effective against K. pneumoniae

Chemical Reactions Analysis

Hydrolysis Reactions

The cyano (-CN) and amide (-CONH-) groups are primary sites for hydrolysis:

Reaction TypeConditionsProductsSource
Cyano Hydrolysis Acidic (H₂SO₄, H₂O, reflux)Carboxylic acid derivative
Amide Hydrolysis Basic (NaOH, H₂O, 80°C)Benzoyl chloride + 2-amino-N-(2-methylphenyl)acetamide
  • The cyano group hydrolyzes to a carboxylic acid under strong acidic conditions, forming N-[2-[(2-methylphenyl)(carbamoyl)methyl]amino]-2-oxoethyl]benzamide .
  • The central amide bond hydrolyzes in basic media, yielding benzamide and a secondary amine intermediate .

Alkylation and Acylation

The secondary amine (-NH-) in the amino-oxoethyl chain undergoes nucleophilic substitution:

Reaction TypeReagentsProductsSource
Alkylation Alkyl halides (e.g., CH₃I)N-alkylated derivatives
Acylation Acetyl chloride (ClCOCH₃)N-acetylated product
  • Alkylation with methyl iodide forms N-[2-[(2-methylphenyl)(cyano)methylamino]-2-oxoethyl]benzamide .
  • Acylation introduces acetyl groups, enhancing stability for pharmaceutical applications .

Reduction Reactions

The cyano group can be reduced to a primary amine:

ConditionsCatalysts/ReagentsProductsSource
H₂, high pressureRaney NickelN-[2-[[(2-methylphenyl)(aminomethyl)methyl]amino]-2-oxoethyl]benzamide
LiAlH₄ in anhydrous THF-Same as above
  • Catalytic hydrogenation or LiAlH₄ reduction converts the cyano group to an aminomethyl moiety, altering pharmacological activity .

Electrophilic Aromatic Substitution

The benzamide and 2-methylphenyl rings participate in halogenation/nitration:

Reaction TypeReagentsPositionSource
Nitration HNO₃/H₂SO₄Para to the amide group
Halogenation Cl₂/FeCl₃Ortho to methyl group
  • Nitration occurs preferentially on the benzamide ring due to electron-withdrawing effects of the amide .
  • Halogenation targets the 2-methylphenyl ring, favoring ortho substitution .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) data from patents indicate:

ConditionObservationSource
150°C, inert atmosphereStable (<5% mass loss in 2 hrs)
>200°CDecomposition (amide bond cleavage)
  • Degradation at elevated temperatures releases cyanide-containing byproducts, necessitating controlled storage .

Catalytic Reactions

Palladium-catalyzed cross-coupling reactions modify the aryl groups:

Reaction TypeConditionsProductsSource
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives
  • The 2-methylphenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling structural diversification .

Key Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their substituents, biological activities, and key findings:

Compound Name (ID) Substituents/Modifications Molecular Weight Biological Activity (Key Findings) Reference IDs
N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide (Target) Cyano-(2-methylphenyl)methyl group on amino-oxoethyl chain ~336.3 (calc.) Not explicitly reported in evidence; inferred potential for β-cell modulation (see )
5c (N-(2-((1H-benzo[d]imidazol-6-yl)amino)-2-oxoethyl)-3-chloro-2-methylbenzamide) Benzoimidazolyl group, 3-chloro-2-methyl substitution 384.8 Pancreatic β-cell activity (HPLC purity: 95.02%; NMR-confirmed structure)
4 (N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide) 3-chloro-2-(2-chlorophenyl)azetidinone substitution 430.3 Most potent antimicrobial agent (Gram+/Gram- bacteria, fungi)
Nitazoxanide Nitro-thiazole substitution 307.2 Antiparasitic activity (broad-spectrum)
3a (N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide) Chloromethyl-benzimidazolyl substitution ~315.8 Analgesic/anti-inflammatory activity (100 mg/kg dose; low gastric toxicity)
4-amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide 4-amino-benzamide, 2-fluorophenyl substitution 287.3 Physicochemical data available (no explicit bioactivity reported)
ML266 (Pharmacological Chaperone) 4-bromophenyl and methylphenylamino substitution ~434.3 Gaucher disease therapy (binds GCase; no confirmed binding site)

Key Structural and Functional Differences:

Substituent Effects on Bioactivity: The cyano group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., 5c, 4), which rely on chlorine for electrophilic interactions . Azetidinone and thiazolidinone derivatives () exhibit enhanced antimicrobial activity due to β-lactam-like ring strain, a feature absent in the target compound. Benzimidazole-containing analogs () show anti-inflammatory effects linked to aromatic stacking interactions, whereas the target compound’s cyano group may favor hydrogen bonding or dipole interactions.

QSAR Insights: Topological parameters (e.g., Balaban index, Kier’s α) and electronic descriptors (HOMO energy) govern antimicrobial and anticancer activities in analogs .

Therapeutic Potential: Unlike nitazoxanide (antiparasitic) or ML266 (enzyme chaperone), the target compound’s lack of nitro or bromo groups suggests divergent applications, possibly in metabolic disorders (inferred from β-cell-targeting analogs in ).

Physicochemical Comparisons:

  • Solubility: The cyano group may reduce aqueous solubility compared to amino- or hydroxyl-substituted benzamides (e.g., ) but improve lipid bilayer penetration.

Q & A

Q. What are the key considerations for synthesizing N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide in a laboratory setting?

Methodological Answer: Synthesis requires multi-step organic reactions, typically involving:

  • Condensation reactions : Reacting cyanoacetamide derivatives with substituted benzoyl chlorides under reflux conditions (e.g., 4–6 hours at 80–100°C) .
  • Purification : Use thin-layer chromatography (TLC) to monitor reaction progress, followed by recrystallization (e.g., methanol or ethanol) to isolate pure crystals .
  • Critical parameters : Control solvent polarity (e.g., dichloromethane or DMF), stoichiometric ratios, and temperature to avoid side products like hydrolyzed intermediates .

Q. Table 1: Example Synthesis Protocol

StepReagents/ConditionsPurposeMonitoring
1Cyanoacetamide derivative + benzoyl chloride, DCM, 80°C, 4hAcylationTLC (hexane:ethyl acetate 3:1)
2NaOH (aq.), methanolHydrolysispH adjustment
3Recrystallization (methanol)PurificationNMR purity check

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm), amide NH (δ 10.2–10.8 ppm), and cyano group adjacency (e.g., coupling patterns) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and detect impurities (<2% threshold) .
  • IR Spectroscopy : Validate amide C=O (1650–1680 cm⁻¹) and cyano C≡N (2200–2250 cm⁻¹) stretches .

Q. Table 2: Key Spectral Signatures

Functional GroupNMR (δ ppm)IR (cm⁻¹)
Amide C=O168–170 (¹³C)1650–1680
Cyano C≡N-2200–2250
Aromatic H7.2–8.1 (¹H)-

Q. How do the functional groups in this compound influence its reactivity?

Methodological Answer:

  • Cyano Group (-C≡N) :
    • Participates in nucleophilic additions (e.g., with amines to form amidines) .
    • Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acids .
  • Amide (-CONH-) :
    • Stabilizes via resonance, reducing electrophilicity.
    • Undergoes hydrolysis to carboxylic acids under prolonged heating with strong acids/bases .
  • Aromatic Methyl Group :
    • Directs electrophilic substitution (e.g., halogenation) to the ortho/para positions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and preliminary in vivo studies?

Methodological Answer:

  • Model Relevance : Validate in vitro assays (e.g., enzyme inhibition) against in vivo pharmacokinetic (PK) parameters (e.g., bioavailability, half-life) .
  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites that explain efficacy gaps .
  • Dose-Response Calibration : Adjust in vivo dosing to match in vitro effective concentrations, accounting for plasma protein binding .

Q. Table 3: Common Discrepancies and Solutions

IssueCauseMitigation
Low in vivo efficacyPoor solubility/bioavailabilityFormulate with co-solvents (e.g., PEG 400)
Toxicity in vivoOff-target metabolite formationStructure-activity relationship (SAR) optimization

Q. How can computational modeling optimize derivative design for enhanced target binding affinity?

Methodological Answer:

  • Molecular Docking : Use X-ray crystallography data (e.g., Protein Data Bank) to model ligand-receptor interactions .
  • MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
  • QSAR Models : Corlate substituent electronegativity/logP with activity (e.g., cyano group enhances π-π stacking) .

Q. Table 4: Computational Workflow

StepTool/MethodOutput
1AutoDock VinaDocking score (kcal/mol)
2GROMACSBinding free energy (ΔG)
3MOE QSARPredictive activity model (R² >0.8)

Q. What experimental design principles minimize side reactions during multi-step synthesis?

Methodological Answer:

  • Stepwise Protection : Temporarily block reactive sites (e.g., amide NH with Boc groups) to prevent cross-reactivity .
  • Real-Time Monitoring : Use inline FTIR or HPLC to detect intermediates and abort failed reactions early .
  • DoE (Design of Experiments) : Optimize parameters (e.g., temperature, catalyst loading) via response surface methodology .

Q. Table 5: Example DoE Parameters

FactorRangeOptimal Value
Temperature60–100°C80°C
Catalyst (mol%)1–5%3%
Reaction Time2–6h4h

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.